2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide is a compound belonging to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The unique structure of this compound makes it a subject of interest in medicinal chemistry and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide typically involves the condensation of appropriate pyrazole and pyrimidine derivatives. One common method involves the reaction of 4-oxo-1-phenylpyrazole with a suitable acetamide derivative under reflux conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The product is then purified by recrystallization from ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyrazolopyrimidines .
Scientific Research Applications
2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Its ability to inhibit specific enzymes and pathways makes it a valuable tool in studying disease mechanisms and developing therapeutic agents.
Industry: The compound’s antimicrobial properties are explored for use in industrial applications, such as preservatives and disinfectants.
Mechanism of Action
The mechanism of action of 2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide involves the inhibition of specific enzymes and signaling pathways. For instance, it has been shown to inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a crucial role in angiogenesis and tumor growth . By blocking this receptor, the compound can effectively reduce the proliferation and migration of cancer cells.
Comparison with Similar Compounds
Similar Compounds
4-Oxo-1-phenylpyrazolo[3,4-d]pyrimidine: Shares a similar core structure but lacks the acetamide group.
Phenylpyrazolo[3,4-d]pyrimidine derivatives: These compounds exhibit similar biological activities but may differ in potency and selectivity.
Uniqueness
2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide is unique due to its specific substitution pattern, which enhances its biological activity and selectivity. Its ability to inhibit multiple targets, such as VEGFR-2, makes it a versatile compound in drug development .
Properties
IUPAC Name |
2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O2/c14-11(19)7-17-8-15-12-10(13(17)20)6-16-18(12)9-4-2-1-3-5-9/h1-6,8H,7H2,(H2,14,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTIVYSNZHOTHDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.